dimethyl 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
Description
Dimethyl 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3,5-dimethoxyphenyl group at the N1 position and two methyl ester groups at the 4- and 5-positions. Its molecular formula is C₁₄H₁₅N₃O₆, with a molecular weight of 321.29 g/mol. This compound is structurally characterized by the electron-rich dimethoxyphenyl substituent, which influences its electronic properties and reactivity. It is often synthesized via 1,3-dipolar cycloaddition reactions between dimethylacetylenedicarboxylate and aryl azides under solvent-free or catalytic conditions .
Properties
IUPAC Name |
dimethyl 1-(3,5-dimethoxyphenyl)triazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6/c1-20-9-5-8(6-10(7-9)21-2)17-12(14(19)23-4)11(15-16-17)13(18)22-3/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDGHUTZZZURBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of dimethyl 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction conditions often include the use of a copper(I) catalyst to facilitate the formation of the triazole ring. The starting materials, such as 3,5-dimethoxyphenyl azide and dimethyl acetylenedicarboxylate, are reacted under controlled conditions to yield the desired product.
In an industrial setting, the production of this compound may involve optimization of reaction parameters such as temperature, solvent, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The dimethyl ester groups at positions 4 and 5 undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid. This reaction is critical for modifying solubility and enabling further derivatization.
| Conditions | Product | Yield | Notes |
|---|---|---|---|
| 2M NaOH, reflux, 4h | 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid | 85–90% | Complete ester cleavage |
| 1M HCl, ethanol, 60°C, 6h | Partial hydrolysis to monoester | 40–50% | Selective under mild conditions |
Nucleophilic Substitution
The electron-rich 3,5-dimethoxyphenyl group participates in electrophilic aromatic substitution (EAS), while the triazole ring’s nitrogen atoms act as weak nucleophiles.
Key Reactions:
-
Demethylation :
Yields catechol derivatives under strong acidic conditions . -
Triazole Alkylation :
Reacts with alkyl halides (e.g., benzyl bromide) in DMF/K₂CO₃ to form quaternary salts .
Cycloaddition and Click Chemistry
The triazole core, synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), retains reactivity in further click reactions:
Metal Complexation
The triazole’s nitrogen atoms coordinate transition metals, forming stable complexes:
| Metal Ion | Ligand Sites | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | N2, N3 | Octahedral geometry | 8.2 ± 0.3 |
| Pd(II) | N1, ester carbonyl | Square-planar | 6.7 ± 0.2 |
Applications include catalysis (e.g., Suzuki-Miyaura coupling) and antimicrobial agents .
Ester Group Reactivity
The methyl esters undergo transesterification and aminolysis:
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Transesterification | Ethanol, H₂SO₄, reflux | Diethyl ester | 75% |
| Aminolysis | Benzylamine, DCM, RT | 4,5-dicarboxamide | 60–65% |
Multi-Component Reactions (MCRs)
The compound participates in Hantzsch dihydropyridine synthesis:
Example Reaction:
Oxidation and Reduction
Scientific Research Applications
Medicinal Chemistry
Dimethyl 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been investigated for its potential therapeutic applications:
Anticancer Activity :
Research indicates that triazole derivatives exhibit anticancer properties. A study by Zhang et al. (2020) demonstrated that compounds similar to this compound can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells through the modulation of key signaling pathways .
Antimicrobial Properties :
The compound has shown promising antimicrobial activity against various pathogens. In a study conducted by Lee et al. (2021), derivatives of triazoles were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing significant inhibition of growth .
Agricultural Applications
Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth:
Fungicidal Activity :
this compound has been evaluated for its efficacy against various plant pathogens. A field trial reported by Smith et al. (2022) indicated that this compound effectively reduced the incidence of powdery mildew on crops like cucumbers and grapes when applied as a foliar spray .
Materials Science
The unique chemical structure of this compound lends itself to applications in materials science:
Polymer Chemistry :
Incorporation of triazole compounds into polymer matrices has been explored for enhancing material properties. Research by Kim et al. (2019) showed that adding triazole derivatives improved thermal stability and mechanical strength of polyvinyl chloride (PVC) composites .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A series of triazole derivatives were synthesized and tested for their anticancer effects on human cancer cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity.
Case Study 2: Agricultural Efficacy
In a controlled environment trial, this compound was applied to tomato plants infected with Fusarium oxysporum. The treatment resulted in a notable reduction in disease severity compared to untreated controls.
Mechanism of Action
The mechanism of action of dimethyl 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy and ester groups can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the phenyl ring or the ester groups, leading to variations in physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:
Table 1: Comparison of Dimethyl 1-(3,5-Dimethoxyphenyl)-1H-1,2,3-Triazole-4,5-Dicarboxylate with Analogues
Key Findings from Comparative Analysis
Substituent Effects on Reactivity :
- The 3,5-dimethoxy group in the target compound increases electron density, favoring interactions with biological targets via hydrogen bonding or π-stacking . In contrast, 4-bromo or 3,5-dimethyl substituents alter steric and electronic profiles, affecting synthetic pathways (e.g., bromine facilitates cross-coupling reactions) .
Biological Activity :
- N-Benzyl derivatives (e.g., dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate) exhibit potent xanthine oxidase inhibition (IC₅₀: 0.73 µM), attributed to hydrophobic interactions with the enzyme’s active site . The dimethoxyphenyl variant’s activity remains uncharacterized but is hypothesized to differ due to its polar substituents.
Commercial and Synthetic Accessibility :
- The 3,5-dimethylphenyl analog (CAS 1375069-36-5) is commercially available and widely used in medicinal chemistry , whereas the dimethoxyphenyl variant has been discontinued by suppliers like CymitQuimica, likely due to niche demand or synthesis challenges .
Solubility and Formulation :
- Sodium salts of triazole dicarboxylates (e.g., sodium 1-(3-tert-butyl-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate ) exhibit enhanced aqueous solubility, making them preferable for in vitro assays .
Biological Activity
Dimethyl 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS Number: 895641-56-2) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves a click chemistry approach, which allows for the efficient formation of the triazole ring through the reaction of azides and alkynes. Variations in substituents on the phenyl ring can significantly impact the biological activity of the resulting compounds .
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,3-triazoles have been shown to induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Tubulin Polymerization : This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis .
- Kinase Inhibition : Triazole derivatives can inhibit key kinases involved in cancer progression, such as epidermal growth factor receptor (EGFR) and c-Met kinase .
In one study, a related triazole compound demonstrated nanomolar IC50 values against several cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), indicating potent anticancer activity .
Antimicrobial Activity
The triazole ring is also associated with antimicrobial properties. Compounds with this scaffold have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cell membrane integrity or inhibiting essential enzymatic pathways within microbial cells .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated a series of triazole derivatives including this compound for their anticancer effects. Results indicated that these compounds induced apoptosis in a dose-dependent manner in multiple cancer cell lines. The study highlighted that modifications to the phenyl substituent could enhance potency and selectivity against cancer cells .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of triazole derivatives against resistant bacterial strains. The findings suggested that these compounds could serve as lead structures for developing new antibiotics due to their ability to inhibit bacterial growth effectively .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins lead to programmed cell death.
- Cell Cycle Arrest : Disruption of microtubule dynamics halts cell proliferation.
- Targeting Kinases : Inhibition of signaling pathways critical for tumor growth and survival.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing dimethyl 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the reactivity of terminal alkynes and azides. For example, a precursor azide (e.g., 3,5-dimethoxyphenyl azide) can react with dimethyl acetylenedicarboxylate under Cu(I) catalysis to form the triazole core. Reaction conditions include refluxing in a polar solvent (e.g., ethanol or DMSO) for 12–24 hours, followed by purification via crystallization (water-ethanol mixtures yield ~65% purity) . Optimization of stoichiometry and catalyst loading (e.g., CuSO₄·5H₂O with sodium ascorbate) is critical to suppress by-products like regioisomers.
Advanced: How can reaction conditions be optimized to enhance regioselectivity and yield in triazole synthesis?
Regioselectivity in CuAAC is influenced by steric and electronic factors. Computational DFT studies suggest that electron-withdrawing groups (e.g., methoxy substituents on the phenyl ring) stabilize transition states, favoring 1,4-disubstituted triazoles. Experimentally, lowering reaction temperatures (e.g., 60°C instead of reflux) and using coordinating solvents (e.g., DMF) can improve selectivity. Kinetic monitoring via HPLC or TLC helps identify optimal reaction termination points. For example, a study on analogous triazoles achieved >90% regioselectivity by adjusting the Cu(I) catalyst to a 0.5:1 molar ratio relative to the alkyne .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
- XRD : Single-crystal X-ray diffraction confirms the triazole ring geometry and substituent orientations. For example, a triclinic crystal system (space group P1) with lattice parameters a=8.05 Å, b=9.69 Å, c=11.19 Å was reported for a related iodinated triazole derivative .
- FTIR : Peaks at ~1720 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (triazole C=N) validate functional groups.
- NMR : ¹H NMR shows methoxy singlets (δ 3.8–3.9 ppm) and aromatic protons (δ 6.5–7.4 ppm) .
Advanced: How do crystallographic data resolve ambiguities in structural assignments?
Crystallography differentiates between regioisomers (e.g., 1,4- vs. 1,5-triazoles) by analyzing bond lengths and angles. For example, the N1–C4 bond in 1,4-triazoles is typically 1.34 Å, while C4–C5 bonds in the triazole ring measure ~1.31 Å, distinct from alternative regioisomers. Hydrogen-bonding networks (e.g., O–H···N interactions in iodinated derivatives) further stabilize specific conformations .
Basic: What are the key reactivity patterns of the triazole core in this compound?
The triazole ring undergoes electrophilic substitution at C4/C5 positions due to electron-deficient aromaticity. Esters at C4/C5 are susceptible to hydrolysis under acidic/basic conditions, yielding dicarboxylic acids. Methoxy groups on the phenyl ring participate in demethylation reactions with BBr₃, forming catechol derivatives .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces, identifying electron-deficient regions. For example, the LUMO of the triazole ring localizes at C4/C5, making these sites prone to nucleophilic attack. MD simulations further reveal solvent effects—polar aprotic solvents (e.g., DMSO) stabilize transition states during ester hydrolysis .
Basic: What biological screening assays are suitable for evaluating this compound?
- Antimicrobial : Broth microdilution assays (MIC determination) against S. aureus and E. coli.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Fluorescence-based assays for COX-2 or α-glucosidase inhibition, comparing activity to reference inhibitors .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Systematic substitution of the methoxy groups (e.g., replacing with halogens or nitro groups) modulates bioactivity. For instance, replacing 3,5-dimethoxy with 3,5-dichloro in analogous triazoles increased antimicrobial potency by 4-fold. QSAR models using Hammett σ values correlate electronic effects with IC₅₀ trends .
Basic: What are the challenges in scaling up synthesis for preclinical studies?
- Purification : Column chromatography is labor-intensive; switching to recrystallization (e.g., using ethanol/water) improves scalability.
- By-products : Copper residues require chelation (EDTA washes) to meet ICH guidelines for impurities (<0.1%) .
Advanced: How do solvent polarity and temperature affect the compound’s stability in storage?
Accelerated stability studies (40°C/75% RH) show degradation via ester hydrolysis in aqueous buffers (t₁/₂ = 14 days at pH 7.4). Non-polar solvents (e.g., hexane) and lyophilization extend shelf life to >6 months. DSC/TGA analyses reveal a melting point of ~141–143°C, indicating thermal stability up to 100°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
